molecular formula C14H13N3 B13894901 4-Phenyl-1,4-dihydroquinazolin-2-amine

4-Phenyl-1,4-dihydroquinazolin-2-amine

Cat. No.: B13894901
M. Wt: 223.27 g/mol
InChI Key: MMUWGLDSHWYPFG-UHFFFAOYSA-N
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Description

4-Phenyl-1,4-dihydroquinazolin-2-amine is a member of the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The structure of this compound consists of a quinazoline core with a phenyl group at the 4-position and an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,4-dihydroquinazolin-2-amine typically involves the reaction of anthranilic acid with benzaldehyde under acidic conditions to form the intermediate 2-phenyl-4H-3,1-benzoxazin-4-one. This intermediate is then reduced using sulfur-containing reducing agents to yield this compound .

Industrial Production Methods: Industrial production methods often utilize microwave-assisted synthesis due to its efficiency and sustainability. Microwave irradiation accelerates the reaction rates and enhances yields, making it a preferred method for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1,4-dihydroquinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazoline and quinazolinone derivatives, which exhibit significant biological activities .

Scientific Research Applications

4-Phenyl-1,4-dihydroquinazolin-2-amine has been widely studied for its applications in various fields:

Mechanism of Action

Comparison with Similar Compounds

4-Phenyl-1,4-dihydroquinazolin-2-amine can be compared with other quinazoline derivatives such as:

  • 2-Phenylquinazolin-4(3H)-one
  • 4-Chlorophenylquinazolin-4(3H)-one
  • 4-Methoxyphenylquinazolin-4(3H)-one

These compounds share a similar quinazoline core but differ in their substituents, which influence their biological activities and chemical properties . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic versatility .

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

4-phenyl-1,4-dihydroquinazolin-2-amine

InChI

InChI=1S/C14H13N3/c15-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9,13H,(H3,15,16,17)

InChI Key

MMUWGLDSHWYPFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3NC(=N2)N

Origin of Product

United States

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